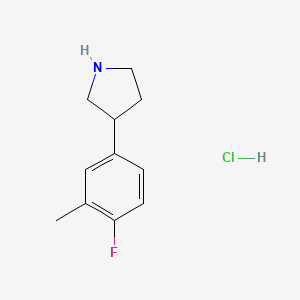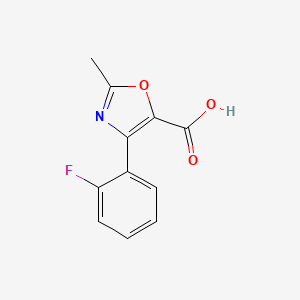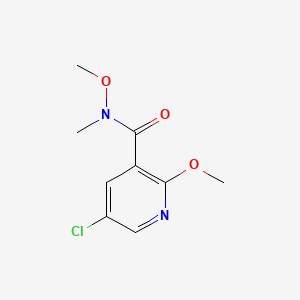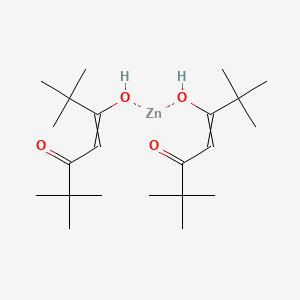
8-Nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoline 1-oxide is a quinoline derivative known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. The compound is characterized by the presence of a nitro group at the 8th position of the quinoline ring, which significantly contributes to its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid. The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The industrial methods focus on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its genotoxic effects.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium dithionite can be employed.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and various oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Nitroquinoline 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 8-Nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon entering the cell, the compound is metabolized to 4-hydroxyaminoquinoline 1-oxide, which reacts with DNA to form stable adducts. These adducts cause mutations by inducing errors during DNA replication. Additionally, the compound generates reactive oxygen species, leading to oxidative DNA damage .
Vergleich Mit ähnlichen Verbindungen
4-Nitroquinoline 1-oxide: Another nitroquinoline derivative with similar mutagenic properties.
5-Nitroquinoline 1-oxide: Exhibits similar reactivity but differs in the position of the nitro group.
6-Nitroquinoline 1-oxide: Similar in structure but with distinct chemical properties due to the different position of the nitro group.
Uniqueness: 8-Nitroquinoline 1-oxide is unique due to its specific position of the nitro group, which significantly influences its reactivity and biological activity. This positional difference affects the compound’s ability to form DNA adducts and generate reactive oxygen species, making it a valuable tool in mutagenesis and carcinogenesis research .
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H |
InChI-Schlüssel |
XKMPRDAFNNEZEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















